
3-Bromo-4-fluoroanisole
Overview
Description
3-Bromo-4-fluoroanisole (CAS: 1161497-23-9) is a bromo- and fluoro-substituted anisole derivative with the molecular formula C₇H₆BrFO and a molecular weight of 205.02 g/mol . Structurally, it features a methoxy group (-OCH₃) at the 1-position, a bromine atom at the 3-position, and a fluorine atom at the 4-position of the benzene ring. This compound is commercially available in purities ≥95% and is typically offered in quantities ranging from 1g to 100g . Its primary applications include use as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science, leveraging the electronic effects of the halogen substituents to modulate reactivity in cross-coupling reactions or nucleophilic substitutions .
Preparation Methods
Preparation Methods
The synthesis of 3-Bromo-4-fluoroanisole can be achieved through several methods, each with distinct reaction conditions and starting materials. Below is an analysis of the most prominent preparation techniques.
Suzuki–Miyaura Coupling Reaction
One of the primary methods for synthesizing this compound involves the Suzuki–Miyaura coupling reaction. This method typically employs:
- Reagents : An aryl halide (such as 3-bromoanisole) and a boronic acid (4-fluorophenylboronic acid).
- Catalyst : Palladium catalyst.
- Solvent : Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
- Conditions : The reaction is generally conducted under mild conditions, allowing for various functional groups to be tolerated.
This method is advantageous due to its ability to form carbon-carbon bonds effectively while maintaining high yields and purities.
Nucleophilic Aromatic Substitution
Another approach involves nucleophilic aromatic substitution, where:
- Starting Material : Anisole or its derivatives.
- Reagents : Hydrogen bromide and a fluorinating agent.
- Conditions : The reaction typically occurs in polar aprotic solvents, allowing for efficient substitution at the aromatic ring.
This method capitalizes on the electron-withdrawing effects of the bromine and fluorine substituents, enhancing the reactivity of the aromatic ring towards nucleophiles.
Bromination of 4-Fluoroanisole
A more direct synthetic route is the bromination of 4-fluoroanisole:
- Reagents : 4-fluoroanisole, bromine, and a catalyst such as aluminum chloride or zinc bromide.
- Procedure :
- The 4-fluoroanisole is treated with bromine in the presence of a Lewis acid catalyst.
- The reaction is typically performed at controlled temperatures to ensure selectivity towards the desired product.
This method can yield high purity products when optimized correctly.
Comparative Analysis of Preparation Methods
Method | Advantages | Disadvantages |
---|---|---|
Suzuki–Miyaura Coupling | High yields, mild conditions | Requires palladium catalyst, potentially costly |
Nucleophilic Aromatic Substitution | Direct substitution, versatile | May require harsh conditions or excess reagents |
Bromination of 4-Fluoroanisole | Straightforward approach | Selectivity issues may arise without careful control |
Research Findings
Recent studies have focused on optimizing these synthetic routes to enhance yields and reduce environmental impact. For instance:
In one study, the Suzuki–Miyaura coupling was scaled up using continuous flow reactors, which improved control over reaction parameters and increased overall yield by over 20% compared to batch processes.
Another research highlighted the use of ultrasonic waves in nucleophilic aromatic substitution reactions, which significantly reduced reaction times while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-fluoroanisole can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Substituted Anisoles: Depending on the nucleophile used in substitution reactions.
Biaryl Compounds: Formed in coupling reactions.
Scientific Research Applications
Synthetic Chemistry
3-Bromo-4-fluoroanisole serves as a crucial intermediate in the synthesis of various organic compounds. Its unique substitution pattern enhances reactivity, making it valuable in the development of pharmaceuticals and agrochemicals.
Key Reactions:
- Friedel-Crafts Alkylation: This compound can undergo Friedel-Crafts reactions to form more complex structures. Case studies indicate that using this compound in these reactions yields significant regioselectivity, allowing for the efficient synthesis of desired products .
Pharmaceutical Development
In pharmaceutical research, this compound is utilized to design and synthesize new drug candidates. Its structural features contribute to the optimization of pharmacokinetic properties such as lipophilicity and metabolic stability.
Pharmacological Insights:
- Fluorination Effects: The presence of fluorine atoms in the compound alters its conformational preferences and influences its interaction with biological targets. Studies show that fluorinated anisoles can enhance drug efficacy through improved binding affinity and altered metabolic pathways .
Material Science
The compound is also employed in material science for the development of specialty polymers and resins. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
Applications in Materials:
- Polymer Formulation: Research demonstrates that this compound can be used to modify the properties of polymeric materials, making them suitable for advanced applications such as coatings and composites .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material in chromatographic techniques. Its distinctive chemical properties facilitate the accurate identification and quantification of similar compounds in complex mixtures.
Analytical Techniques:
- Chromatography Standards: The compound's stability and reactivity make it an ideal candidate for use as a calibration standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) analyses .
Environmental Studies
Research involving this compound extends to environmental studies, particularly focusing on the degradation pathways of halogenated compounds. Understanding these pathways is crucial for assessing environmental impact and developing remediation strategies.
Environmental Impact:
- Degradation Pathways: Studies have shown that halogenated compounds like this compound can undergo various degradation processes, which are essential for evaluating their persistence and toxicity in the environment .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Synthetic Chemistry | Intermediate for organic synthesis | Significant regioselectivity in reactions |
Pharmaceutical Development | Enhances drug design through optimized pharmacokinetics | Improved binding affinity due to fluorination |
Material Science | Used in polymer formulations | Enhances thermal stability and chemical resistance |
Analytical Chemistry | Standard reference material for chromatography | Facilitates accurate identification in analyses |
Environmental Studies | Studies degradation pathways of halogenated compounds | Important for assessing environmental impact |
Case Studies
- Friedel-Crafts Reactions : A study demonstrated that using this compound resulted in high yields of desired regioisomers when subjected to specific reaction conditions, showcasing its effectiveness as a synthetic intermediate .
- Drug Design Analysis : Research highlighted how varying degrees of fluorination, including the use of this compound, significantly impacted the pharmacokinetic properties of drug candidates, leading to enhanced therapeutic profiles .
- Environmental Research : Investigations into the degradation pathways of this compound revealed insights into its environmental persistence and potential remediation strategies, underscoring its relevance in environmental chemistry .
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoroanisole largely depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved are specific to the final product synthesized from this compound.
Comparison with Similar Compounds
The structural and functional similarities of 3-bromo-4-fluoroanisole to other haloanisoles make comparative analysis critical for understanding its unique properties. Below is a detailed comparison with key analogues:
Positional Isomers
2-Bromo-4-fluoroanisole (CAS: 452-08-4)
- Molecular Formula : C₇H₆BrFO (identical to this compound).
- Key Differences : The bromine and fluorine substituents are located at the 2- and 4-positions, respectively. This ortho-para substitution pattern may lead to steric hindrance in reactions compared to the meta-para arrangement in this compound.
- Applications : Used in Suzuki-Miyaura couplings; lower commercial availability than the 3-bromo-4-fluoro isomer .
4-Bromo-2-fluoroanisole (CAS: 2357-52-0)
- Molecular Formula : C₇H₆BrFO.
- Key Differences : Bromine at the 4-position and fluorine at the 2-position. The para-ortho substitution reduces electron-withdrawing effects compared to meta-para substitution.
- Price : ~JPY 4,500/5g (95% purity), slightly cheaper than this compound (JPY 10,000/5g) .
2-Bromo-3-fluoroanisole (CAS: 446-59-3)
- Molecular Formula : C₇H₆BrFO.
- Key Differences: Bromine and fluorine at the 2- and 3-positions.
- Purity/Pricing : 92% purity at JPY 17,500/5g, indicating higher production costs .
Functional Group Variants
4-Bromo-3-fluoroanisole (CAS: 458-50-4)
- Molecular Formula : C₇H₆BrFO.
- Key Differences : A positional isomer with bromine and fluorine at the 4- and 3-positions. The reversed substituent positions alter electronic distribution, affecting acidity (pKa) and solubility .
4-Bromo-2-(trifluoromethyl)anisole (CAS: 1514-11-0)
- Molecular Formula : C₈H₆BrF₃O.
- Key Differences : Incorporates a trifluoromethyl (-CF₃) group instead of fluorine. The -CF₃ group enhances lipophilicity and electron-withdrawing effects, making this compound more reactive in SNAr reactions .
Dibromo-Fluoroanisoles
2,6-Dibromo-4-fluoroanisole (CAS: 443-41-4)
- Molecular Formula : C₇H₅Br₂FO.
- Key Differences : Two bromine atoms at the 2- and 6-positions increase molecular weight (288.93 g/mol) and steric bulk, limiting applications in fine chemistry due to reduced solubility .
Data Tables
Table 1: Structural and Commercial Comparison of Haloanisoles
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Purity (%) | Price (JPY/5g) |
---|---|---|---|---|---|---|
This compound | 1161497-23-9 | C₇H₆BrFO | 205.02 | 3-Br, 4-F | 95 | 10,000 |
2-Bromo-4-fluoroanisole | 452-08-4 | C₇H₆BrFO | 205.02 | 2-Br, 4-F | ≥95 | N/A |
4-Bromo-2-fluoroanisole | 2357-52-0 | C₇H₆BrFO | 205.02 | 4-Br, 2-F | 97 | 4,500 |
2-Bromo-3-fluoroanisole | 446-59-3 | C₇H₆BrFO | 205.02 | 2-Br, 3-F | 92 | 17,500 |
4-Bromo-3-fluoroanisole | 458-50-4 | C₇H₆BrFO | 205.02 | 4-Br, 3-F | N/A | N/A |
4-Bromo-2-(trifluoromethyl)anisole | 1514-11-0 | C₈H₆BrF₃O | 255.03 | 4-Br, 2-CF₃ | 97 | 56.03–183.00 |
Table 2: Physicochemical Properties
Compound Name | Boiling Point (°C) | Melting Point (°C) | LogP (Predicted) |
---|---|---|---|
This compound | Not reported | Not reported | 2.45 |
4-Bromo-2-fluoroanisole | Not reported | Not reported | 2.48 |
2,6-Difluoro-4-iodoanisole* | 65 | Not reported | 3.10 |
*Data from a structurally related compound (CAS: 886762-68-1) for reference .
Key Research Findings
Substituent Position Effects : The meta-para arrangement of bromine and fluorine in this compound provides a balance of electronic and steric effects, making it preferable in palladium-catalyzed reactions over ortho-substituted isomers .
For example, 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5) mandates immediate decontamination upon exposure .
Cost Drivers : Higher purity grades (e.g., 95% vs. 92%) correlate with increased pricing, as seen in this compound versus 2-bromo-3-fluoroanisole .
Notes on Discrepancies
- CAS Conflict : lists this compound under CAS 73138-88-2, conflicting with the widely accepted CAS 1161497-23-8. This may stem from registry errors or alternative naming conventions .
Biological Activity
3-Bromo-4-fluoroanisole (C7H6BrFO) is a halogenated derivative of anisole, characterized by the presence of bromine at the 3-position and fluorine at the 4-position on the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique chemical properties and potential biological activities.
- Molecular Formula : C7H6BrFO
- Molecular Weight : 205.03 g/mol
- Boiling Point : Approximately 273.6 °C
- Density : 1.5 g/cm³
- Solubility : Soluble in organic solvents such as THF and DMF.
Synthesis and Reactions
This compound can be synthesized through various methods, including:
- Suzuki–Miyaura Coupling Reaction : This method involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst, allowing for the formation of carbon-carbon bonds.
- Nucleophilic Aromatic Substitution : The bromine or fluorine atoms can be replaced by nucleophiles such as amines or thiols, leading to a variety of substituted products.
Medicinal Chemistry Applications
This compound serves as a crucial intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for various pharmacological activities, including:
- Antimicrobial Properties : Compounds derived from this compound have shown potential against bacteria and fungi. For example, studies indicate that certain derivatives exhibit significant antifungal activity against Candida species.
- Antiviral Activity : Research has suggested that derivatives may inhibit viral replication, particularly in the context of HIV and other viral infections.
Case Studies
- Antifungal Activity : A study published in Bioorganic & Medicinal Chemistry Letters investigated the antifungal properties of several derivatives synthesized from this compound. Results indicated that some compounds demonstrated effective inhibition against common fungal pathogens, suggesting potential for development as antifungal agents.
- Antiviral Research : In a study focusing on antiviral activity, derivatives of this compound were tested against HIV protease. The results showed promising inhibition rates, indicating that this compound could be a valuable scaffold for developing new antiviral drugs.
The biological activity of this compound is largely dependent on its chemical structure and reactivity:
- Nucleophilic Substitution Mechanism : The presence of bromine at the 3-position enhances nucleophilic aromatic substitution reactions, which can lead to the formation of various biologically active compounds.
- Interaction with Biological Targets : The unique arrangement of halogens allows for specific interactions with biological targets such as enzymes and receptors, which may contribute to its medicinal properties.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-3-fluoroanisole | C7H6BrFO | Different substitution pattern; varied reactivity. |
2-Bromo-4-fluoroanisole | C7H6BrFO | Exhibits distinct biological activities; less studied. |
3-Chloro-4-fluoroanisole | C7H6ClFO | Chlorine substitution alters reactivity profile. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-4-fluoroanisole, and how can purity (>95%) be achieved?
- Methodology :
- Direct Bromo-Fluorination : Start with 4-fluoroanisole and use electrophilic bromination (e.g., Br₂/Fe catalyst or NBS in a polar aprotic solvent). Monitor reaction progress via GC-MS to avoid over-bromination byproducts .
- Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Purity validation requires GC analysis with >95% threshold, as per industrial standards .
- Key Data :
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₇H₆BrFO | |
Molecular Weight | 205.02 g/mol | |
CAS RN | 1161497-23-9 | |
Typical Purity | >95.0% (GC) |
Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in this compound?
- Methodology :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ ~3.8 ppm and aromatic protons (Br/F substituents cause deshielding). Compare with analogs like 2-Bromo-4-fluoroanisole (δ ~7.1–7.5 ppm for meta-protons) .
- FTIR : Confirm methoxy group (C-O stretch ~1250 cm⁻¹) and aryl-halogen bonds (C-Br ~550 cm⁻¹; C-F ~1100 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of bromo and fluoro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Substituent Effects : The electron-withdrawing fluoro group activates the aryl ring for nucleophilic substitution but may deactivate positions for electrophilic attacks. Bromine acts as a leaving group in Pd-catalyzed couplings.
- Case Study : Use this compound with arylboronic acids (e.g., 4-fluorophenylboronic acid) under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Monitor regioselectivity via HPLC .
Q. How can thermal stability and decomposition pathways of this compound be analyzed under varying conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 300°C (10°C/min) under N₂. Observe mass loss at ~180°C, correlating with debromination or methoxy cleavage .
- GC-MS Post-Decomposition : Identify degradation products (e.g., 4-fluoroanisole or polyhalogenated byproducts) to infer pathways .
Q. Comparative Research Focus
Q. What computational methods (DFT, MD) predict the reactivity of this compound in catalytic systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental Suzuki coupling outcomes .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
Q. How do steric effects from ortho-methoxy groups impact nucleophilic aromatic substitution (SNAr) in bromo-fluoroanisoles?
- Methodology :
- Kinetic Studies : Compare reaction rates of this compound (para-methoxy) vs. 2-Bromo-4-fluoroanisole (ortho-methoxy) with amines (e.g., piperidine). Use HPLC to track bromide release .
- Data Interpretation : Ortho-methoxy groups hinder SNAr due to steric bulk, reducing yields by ~40% compared to para-substituted analogs .
Properties
IUPAC Name |
2-bromo-1-fluoro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIGJBQYDRJPIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590734 | |
Record name | 2-Bromo-1-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161497-23-9 | |
Record name | 2-Bromo-1-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-fluoro-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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